molecular formula C23H23N3O4S2 B12219596 Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate CAS No. 4824-69-5

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate

Cat. No.: B12219596
CAS No.: 4824-69-5
M. Wt: 469.6 g/mol
InChI Key: AMGJPGMQOVLFCH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate is a complex tricyclic heterocyclic compound featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-triene core. Key structural elements include:

  • Tricyclic framework: A sulfur atom at position 7 and nitrogen atoms at positions 9 and 11, with a prop-2-en-1-yl substituent at position 11.
  • Functional groups: A sulfanylacetamido group linked to a benzoate ester at position 4 of the benzene ring.

Properties

CAS No.

4824-69-5

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 4-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N3O4S2/c1-3-12-26-21(28)19-16-6-5-7-17(16)32-20(19)25-23(26)31-13-18(27)24-15-10-8-14(9-11-15)22(29)30-4-2/h3,8-11H,1,4-7,12-13H2,2H3,(H,24,27)

InChI Key

AMGJPGMQOVLFCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tricyclic core, introduction of the prop-2-en-1-yl group, and subsequent functionalization to introduce the sulfanyl and acetamido groups. The final step involves esterification to form the ethyl benzoate moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[640

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding and hydrophobic interactions, with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with derivatives reported in recent chemical databases and synthesis studies. Below is a comparative analysis based on molecular properties, substituents, and solubility data.

Key Structural Analogs

Table 1: Comparative Data for Selected Analogs
Compound Name CAS Registry No. Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Key Substituents
Target Compound (Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo...]sulfanyl}acetamido)benzoate) Not reported Not reported Not reported Not reported Ethyl benzoate ester
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo...]sulfanyl]acetamide 733040-96-5 C₁₆H₁₉N₃O₂S₂ 349.5 37.5 N-ethyl acetamide
N-(3,4-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo...]sulfanyl}acetamide 618393-20-7 C₂₂H₂₄N₄O₂S₂ 440.6 Not reported 3,4-dimethylphenyl acetamide
[2-(Azepan-1-yl)-2-oxoethyl] 4-butoxybenzoate Not reported C₂₀H₂₇NO₄ 345.4 Not reported Azepane-linked butoxybenzoate ester

Analysis of Structural and Functional Differences

(i) Core Modifications
  • Shared tricyclic scaffold : All analogs retain the 7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-triene core with a prop-2-en-1-yl group at position 11. This suggests common synthetic pathways involving cyclization and functionalization at the nitrogen centers .
(ii) Substituent Effects
  • Target compound : The ethyl benzoate ester introduces aromaticity and increased hydrophobicity compared to the acetamide group in CAS 733040-96-3. Esters generally exhibit lower solubility than amides due to reduced hydrogen-bonding capacity.
  • CAS 733040-96-5 : The N-ethyl acetamide substituent contributes to moderate aqueous solubility (37.5 µg/mL at pH 7.4), likely due to hydrogen-bonding interactions .

Solubility and Pharmacokinetic Implications

  • The acetamide analog (CAS 733040-96-5) demonstrates measurable solubility, making it a candidate for in vitro assays. In contrast, the target compound’s benzoate ester may require formulation adjustments (e.g., prodrug strategies) to improve bioavailability .
  • Higher molecular weight analogs (e.g., CAS 618393-20-7) may face challenges in drug-likeness parameters, such as Lipinski’s Rule of Five, due to increased logP values .

Biological Activity

Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)benzoate, with the CAS number 4824-69-5, is a complex organic compound characterized by its unique multi-ring structure and various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Molecular Characteristics

PropertyValue
Molecular Formula C23H23N3O4S2
Molecular Weight 469.6 g/mol
IUPAC Name Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia...
InChI Key FUCYUDYMYRGPHQ-UHFFFAOYSA-N

Structural Features

The compound features a tricyclic core structure with various substituents that may influence its biological activity, including:

  • A thia moiety.
  • An acetamido group.
  • An enone functionality.

The biological activity of Ethyl 4-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia... is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing signaling pathways related to inflammation or cancer progression.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, tricyclic derivatives have shown effective inhibition against various bacterial strains, suggesting that Ethyl 4-(2-{[12-oxo... may possess similar activities.

Cytotoxicity Studies

Research has been conducted on structurally related compounds to evaluate their cytotoxic effects on cancer cell lines. The findings suggest that modifications in the substituents can lead to enhanced cytotoxicity, indicating a potential for developing new anticancer agents.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of tricyclic compounds similar to Ethyl 4-(2-{[12-oxo... using Minimum Inhibitory Concentration (MIC) assays. The results demonstrated strong activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 0.24 µg/ml against Staphylococcus aureus.

Case Study 2: Anticancer Properties

In vitro studies on related tricyclic compounds revealed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

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